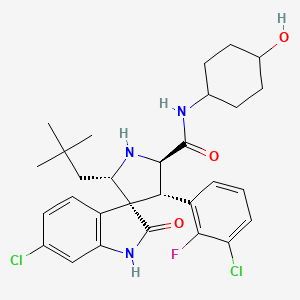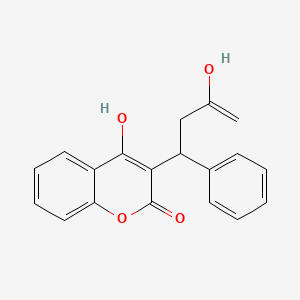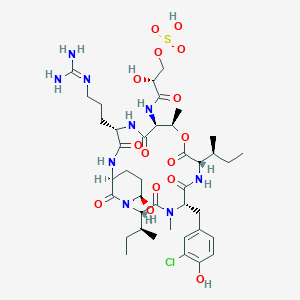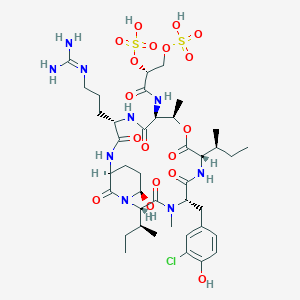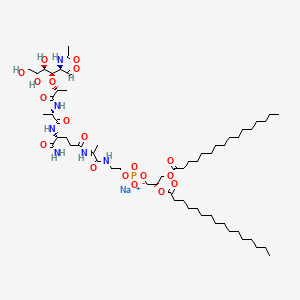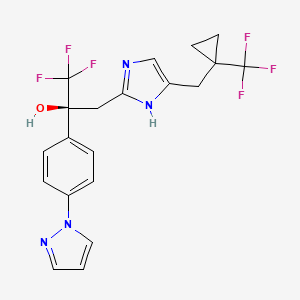
MK-5046
Übersicht
Beschreibung
MK-5046 is a potent, selective small molecule agonist of the bombesin receptor subtype-3 (BRS-3). It has been developed for its potential therapeutic applications, particularly in the treatment of obesity. The compound has shown promising results in reducing food intake and body weight in diet-induced obese mice .
Wissenschaftliche Forschungsanwendungen
MK-5046 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet als Werkzeug zur Untersuchung des Bombesin-Rezeptor-Subtyps 3 und seiner Interaktionen.
Biologie: Hilft beim Verständnis der Rolle von BRS-3 in der Energiehomöostase und Fettleibigkeit.
Medizin: Potenzielles Therapeutikum zur Behandlung von Fettleibigkeit und verwandten Stoffwechselerkrankungen.
Industrie: Kann bei der Entwicklung neuer Medikamente verwendet werden, die auf BRS-3 abzielen.
5. Wirkmechanismus
This compound fungiert als allosterischer Agonist für den Bombesin-Rezeptor-Subtyp 3 (BRS-3). Er bindet an den Rezeptor und aktiviert ihn, was zu nachgeschalteten Signalwegen führt, die die Nahrungsaufnahme und das Körpergewicht regulieren. Die Aktivierung von BRS-3 durch this compound beinhaltet die Aktivierung der Phospholipase C und anderer Signalmoleküle .
Ähnliche Verbindungen:
Peptid-1: Ein universeller Bombesin-Rezeptor-Agonist.
Bantag-1: Ein spezifischer Peptid-Antagonist für BRS-3.
Vergleich: this compound ist einzigartig in seiner Selektivität und Potenz als BRS-3-Agonist. Im Gegensatz zu Peptid-basierten Agonisten ist this compound ein niedermolekulares Molekül, das Vorteile in Bezug auf Stabilität, orale Bioverfügbarkeit und einfache Synthese bietet. Darüber hinaus hat this compound in Tiermodellen eine signifikante Wirksamkeit bei der Reduzierung der Nahrungsaufnahme und des Körpergewichts gezeigt, was sein Potenzial als Therapeutikum für Fettleibigkeit unterstreicht .
Wirkmechanismus
MK-5046, also known as UNII-QHZ72H8F6P or (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, is a potent, selective, and orally active Bombesin receptor subtype-3 (BRS-3) allosteric agonist .
Target of Action
This compound primarily targets the Bombesin receptor subtype-3 (BRS-3) . BRS-3 is an orphan G protein-coupled receptor that is involved in a variety of pathological and physiological processes .
Mode of Action
This compound functions as an allosteric agonist for the BRS-3 receptor . It interacts with BRS-3 in a way that it only partially inhibits the binding of other ligands, showing a noncompetitive inhibition pattern . This allosteric behavior of this compound includes slowing the dissociation of the BRS-3 receptor ligand .
Biochemical Pathways
The activation of BRS-3 by this compound leads to the activation of phospholipase C . This suggests that this compound may influence the phosphoinositide pathway, which plays a crucial role in various cellular functions, including cell growth and differentiation .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics. The exposure of this compound increases proportionally with the dose . It is eliminated with an apparent terminal half-life of 1.5 to 3.5 hours . These properties suggest that this compound has favorable pharmacokinetic characteristics for oral administration.
Result of Action
This compound inhibits food intake and reduces body weight in diet-induced obese (DIO) mouse models . This suggests that this compound could have potential therapeutic applications in the treatment of obesity .
Action Environment
The action of this compound can be influenced by environmental factors such as the physiological state of the organism. For instance, the effect of this compound on food intake and body weight was observed in diet-induced obese (DIO) mouse models , indicating that the nutritional status can impact the efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MK-5046 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the reaction of 4-bromoacetophenone with pyrazole in the presence of potassium carbonate and copper (I) iodide in toluene, followed by further reactions to form the final compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, purification processes, and quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: MK-5046 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Vergleich Mit ähnlichen Verbindungen
Peptide-1: A universal bombesin receptor agonist.
Bantag-1: A specific peptide antagonist for BRS-3.
Comparison: MK-5046 is unique in its selectivity and potency as a BRS-3 agonist. Unlike peptide-based agonists, this compound is a small molecule, which offers advantages in terms of stability, oral bioavailability, and ease of synthesis. Additionally, this compound has shown significant efficacy in reducing food intake and body weight in animal models, highlighting its potential as a therapeutic agent for obesity .
Eigenschaften
IUPAC Name |
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINBEQCDMOAHM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022152-70-0 | |
| Record name | MK-5046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022152700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-5046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ72H8F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


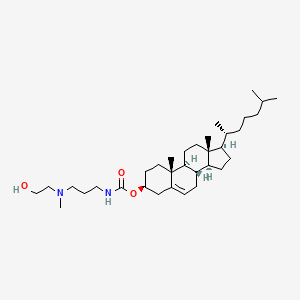
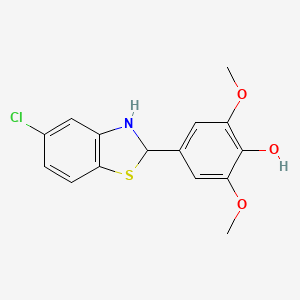
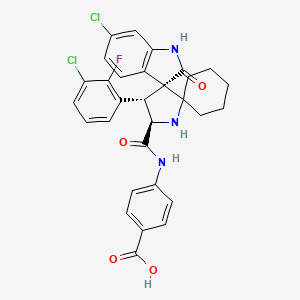
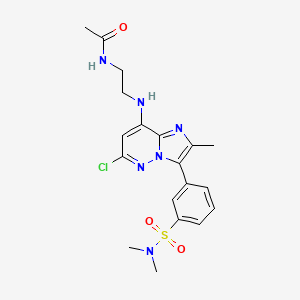
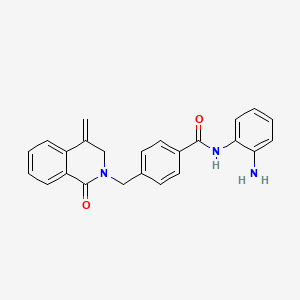
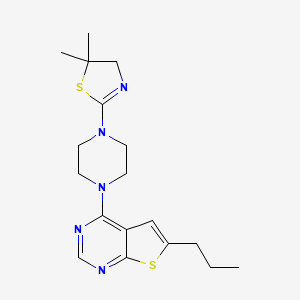

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
